Benzene, 1,1'-oxybis[3-(3-phenoxyphenoxy)-], also known by its CAS Registry Number 3705-62-2, is a complex organic compound characterized by a molecular formula of and a molecular mass of 538.59 g/mol. This compound is classified under the category of aromatic ethers due to its structure, which includes multiple phenoxy groups connected by an ether linkage. It has applications in various scientific fields, particularly in materials science and organic chemistry.
The synthesis of Benzene, 1,1'-oxybis[3-(3-phenoxyphenoxy)-] typically involves multi-step organic reactions that incorporate phenolic compounds. A common method for synthesizing similar compounds includes:
These processes often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of Benzene, 1,1'-oxybis[3-(3-phenoxyphenoxy)-] is notable for its intricate arrangement of benzene rings and ether functionalities.
InChI=1S/C36H26O5/c1-3-11-27(12-4-1)37-29-15-7-17-31(23-29)39-33-19-9-21-35(25-33)41-36-22-10-20-34(26-36)40-32-18-8-16-30(24-32)38-28-13-5-2-6-14-28/h1-26H
RRVQXJQJDRLGGO-UHFFFAOYSA-N
O(C=1C=CC=CC1)C2=CC=CC(OC3=CC=CC(OC=4C=CC=C(OC=5C=CC=C(OC=6C=CC=CC6)C5)C4)=C3)=C2
This structural complexity contributes to the compound's unique properties and potential reactivity.
Benzene, 1,1'-oxybis[3-(3-phenoxyphenoxy)-] can participate in various chemical reactions typical for aromatic compounds:
These reactions are significant for modifying the compound for specific applications or studying its reactivity.
The mechanism of action for Benzene, 1,1'-oxybis[3-(3-phenoxyphenoxy)-] primarily involves its interactions at the molecular level:
Understanding these mechanisms is crucial for predicting behavior in various chemical environments.
The physical and chemical properties of Benzene, 1,1'-oxybis[3-(3-phenoxyphenoxy)-] include:
These properties are essential for determining the handling and application methods for this compound.
Benzene, 1,1'-oxybis[3-(3-phenoxyphenoxy)-] has several scientific applications:
The versatility of this compound highlights its significance in various research domains and industrial applications.
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3